

# "2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride" solubility and stability data

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## Compound of Interest

**Compound Name:** 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

**Cat. No.:** B1338714

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An In-depth Technical Guide to the Solubility and Stability of **2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride**

## Introduction

**2-(Pyrrolidin-1-yl)acetic acid hydrochloride** (CAS No. 6628-74-6) is a heterocyclic compound featuring a pyrrolidine ring and a carboxylic acid moiety, presented as its hydrochloride salt.<sup>[1][2]</sup> With a molecular formula of C<sub>6</sub>H<sub>12</sub>ClNO<sub>2</sub> and a molecular weight of 165.62 g/mol, this compound typically appears as a white to off-white crystalline solid.<sup>[1]</sup> Its structural resemblance to amino acids, such as proline, suggests its potential utility as a building block in the synthesis of novel pharmaceutical agents and as a subject of study in medicinal chemistry. The hydrochloride salt form is often employed to enhance the stability and aqueous solubility of amine-containing compounds.<sup>[3]</sup>

This technical guide provides a comprehensive overview of the solubility and stability characteristics of **2-(Pyrrolidin-1-yl)acetic acid hydrochloride**. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to determine these critical parameters. The methodologies described herein are grounded in established pharmaceutical testing guidelines and are designed to ensure scientific integrity and generate reliable, reproducible data.

## Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential before embarking on solubility and stability studies.

Property	Value	Source
CAS Number	6628-74-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClNO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	165.62 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Storage	Inert atmosphere, room temperature	<a href="#">[1]</a>

## Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt of a compound with a carboxylic acid and a tertiary amine, **2-(Pyrrolidin-1-yl)acetic acid hydrochloride** is expected to be soluble in aqueous media.[\[3\]](#) However, quantitative determination across a range of solvents and conditions is necessary for comprehensive characterization.

## Expected Solubility

Based on its structure, the compound is anticipated to be most soluble in polar protic solvents like water, methanol, and ethanol, due to the ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the carboxylic acid. Solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) is also expected, while solubility in nonpolar solvents like hexanes or toluene is likely to be low.

## Experimental Determination of Solubility

A robust method for determining solubility is the shake-flask method, which is considered the gold standard for its simplicity and reliability.

## Protocol: Equilibrium Solubility Determination by Shake-Flask Method

- Preparation of Saturated Solutions:
  - Add an excess amount of **2-(Pyrrolidin-1-yl)acetic acid hydrochloride** to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, methanol, DMSO).
  - Ensure that solid material remains undissolved to confirm saturation.
- Equilibration:
  - Seal the vials to prevent solvent evaporation.
  - Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
  - Withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.
  - Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.
- Quantification:
  - Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
  - Calculate the concentration of the dissolved compound by comparing the analytical response to a calibration curve prepared with known concentrations of the substance.
- Data Reporting:
  - Express the solubility in units of mg/mL or g/L.

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## References

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